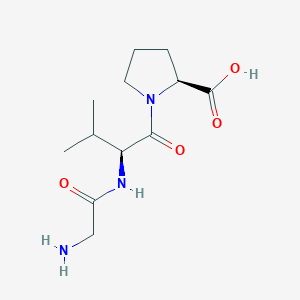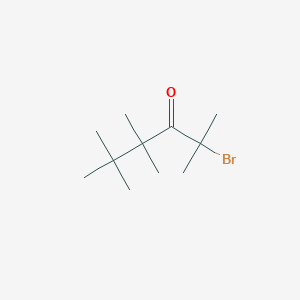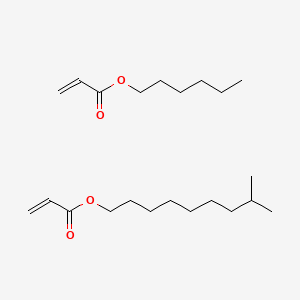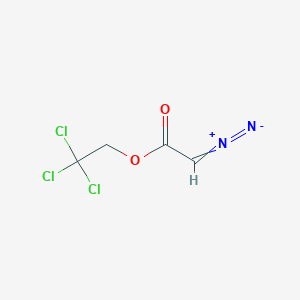![molecular formula C23H36BrN B14620116 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine CAS No. 60601-81-2](/img/structure/B14620116.png)
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine is a complex organic compound with the molecular formula C23H36BrN and a molecular weight of 406.45 This compound is characterized by the presence of a bromophenyl group and a cyclohexylpropyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine involves several steps. One common method includes the reaction of 3-bromophenylpropyl bromide with piperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and formation of a hydrogenated product.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine can be compared with other similar compounds, such as:
1-(3-Bromophenyl)piperidine: This compound lacks the cyclohexylpropyl group, making it less bulky and potentially less selective in its interactions.
1-(2-Bromophenyl)piperazine: This compound has a piperazine ring instead of a piperidine ring, which may alter its binding properties and biological activities.
1-Acetyl-4-[3-(1-acetyl-4-piperidinyl)propyl]piperidine: This compound has acetyl groups that can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60601-81-2 |
|---|---|
Formule moléculaire |
C23H36BrN |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C23H36BrN/c1-19(21-12-8-13-22(24)17-21)18-25-16-6-5-14-23(25)15-7-11-20-9-3-2-4-10-20/h8,12-13,17,19-20,23H,2-7,9-11,14-16,18H2,1H3 |
Clé InChI |
JWCONOLBQLNWAO-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCCC1CCCC2CCCCC2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


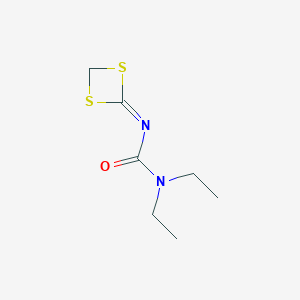
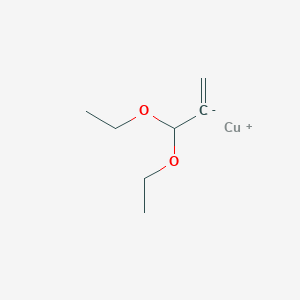
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
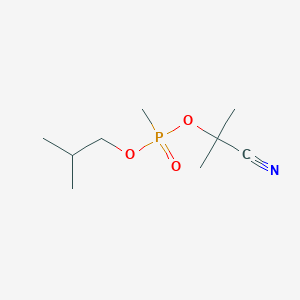

![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)

![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
